molecular formula C14H17NO5 B8283778 1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid

1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid

Cat. No.: B8283778
M. Wt: 279.29 g/mol
InChI Key: XTXWIQLUFDMWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a hydroxyl group at the 4-position of the piperidine ring. The reaction conditions typically involve the use of protecting groups, such as benzyl chloroformate, and reagents like sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 1-benzyloxycarbonyl-4-hydroxypiperidine-4-carboxylic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the benzyloxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidine-4-carboxylic acid, while reduction can produce 4-hydroxypiperidine derivatives.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-benzyloxycarbonyl-4-hydroxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other positions on the molecule. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-Benzyloxycarbonyl-4-piperidinol: This compound lacks the carboxylic acid group, making it less versatile in certain reactions.

    1-Benzyloxycarbonyl-4-piperidinecarboxylic acid:

The presence of both the hydroxyl and carboxylic acid groups in 1-benzyloxycarbonyl-4-hydroxypiperidine-4-carboxylic acid makes it unique and valuable for various synthetic and research applications.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-hydroxy-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C14H17NO5/c16-12(17)14(19)6-8-15(9-7-14)13(18)20-10-11-4-2-1-3-5-11/h1-5,19H,6-10H2,(H,16,17)

InChI Key

XTXWIQLUFDMWBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude 4-hydroxypiperidine-4-carboxylic acid obtained in the above step (a) was dissolved in a mixed solvent of 1 N aqueous sodium hydroxide (1.4 ml) and tetrahydrofuran (2 ml), and the solution was added with benzyl chloroformate (0.1 ml). The reaction mixture was stirred at room temperature for 2 hours and 30 minutes, and then acidified with hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated to obtain crude 1-benzyloxycarbonyl-4-hydroxypiperidine-4-carboxylic acid. This crude 1-benzyloxycarbonyl-4-hydroxypiperidine-4-carboxylic acid was subjected to the measurement of molecular weight and then used in the following reaction without further purification.
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0 (± 1) mol
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0.1 mL
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1.4 mL
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2 mL
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